Didesmethyl tocotrienol
CAS No.:
Cat. No.: VC1813372
Molecular Formula: C25H36O2
Molecular Weight: 368.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H36O2 |
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Molecular Weight | 368.6 g/mol |
IUPAC Name | (2R)-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydro-2H-chromen-6-ol |
Standard InChI | InChI=1S/C25H36O2/c1-19(2)8-5-9-20(3)10-6-11-21(4)12-7-13-24-16-14-22-18-23(26)15-17-25(22)27-24/h8,10,12,15,17-18,24,26H,5-7,9,11,13-14,16H2,1-4H3/b20-10+,21-12+/t24-/m1/s1 |
Standard InChI Key | WSTGHGHPTQPFAP-JMFFIKRNSA-N |
Isomeric SMILES | CC(=CCC/C(=C/CC/C(=C/CC[C@@H]1CCC2=C(O1)C=CC(=C2)O)/C)/C)C |
SMILES | CC(=CCCC(=CCCC(=CCCC1CCC2=C(O1)C=CC(=C2)O)C)C)C |
Canonical SMILES | CC(=CCCC(=CCCC(=CCCC1CCC2=C(O1)C=CC(=C2)O)C)C)C |
Introduction
Chemical Structure and Classification
Didesmethyl tocotrienol (C₂₅H₃₆O₂) is a member of the tocotrienol subfamily within the vitamin E group. Its name precisely describes its structural characteristics: it lacks ("di-desmethyl") methyl groups on the chromanol ring that are present in other tocotrienol variants. Chemically, it is identified as 3,4-dihydro-2-(4,8,12-trimethyltrideca-3′(E),7′(E),11′-trienyl)-2H-1-benzopyran-6-ol .
The molecular structure of didesmethyl tocotrienol features:
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A chromanol ring (hydroxychroman nucleus) with no methyl substitutions
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An unsaturated isoprenoid side chain with three double bonds in the trans configuration
Unlike other tocotrienols that possess varying degrees of methylation on their chromanol rings (α-, β-, γ-, and δ-forms), didesmethyl tocotrienol is characterized by the complete absence of methyl groups on the 6-hydroxychromane nucleus . This structural distinction potentially influences its biological activity and pharmacokinetic properties.
Table 1: Comparison of Structural Properties Between Didesmethyl Tocotrienol and Other Vitamin E Forms
Property | Didesmethyl Tocotrienol | Alpha-Tocotrienol | Delta-Tocotrienol | Alpha-Tocopherol |
---|---|---|---|---|
Molecular Formula | C₂₅H₃₆O₂ | C₂₉H₄₄O₂ | C₂₇H₄₀O₂ | C₂₉H₅₀O₂ |
Molecular Weight | 368.6 g/mol | 424.7 g/mol | 396.6 g/mol | 430.7 g/mol |
Chromanol Ring Methylation | None | Positions 5,7,8 | Position 8 only | Positions 5,7,8 |
Side Chain | Unsaturated (3 double bonds) | Unsaturated (3 double bonds) | Unsaturated (3 double bonds) | Saturated |
Natural Sources and Identification
Didesmethyl tocotrienol was initially isolated from stabilized and heated rice bran, alongside other known tocopherols and tocotrienols . Rice bran oil remains one of the primary natural sources of this compound, though it is present in relatively low concentrations compared to other vitamin E homologs .
The identification and isolation of didesmethyl tocotrienol represent a significant advancement in vitamin E research. Qureshi et al. (2000) first reported the isolation of this novel tocotrienol, describing it as [3,4-dihydro-2-(4,8,12-trimethyltrideca-3′(E),7′(E),11′-trienyl)-2H-1-benzopyran-6-ol], alongside desmethyl tocotrienol from rice bran oil . This discovery expanded our understanding of the diverse array of compounds within the vitamin E family.
The compound is registered in various chemical databases with multiple identifiers:
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ChEBI ID: CHEBI:33278
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Lipid Maps ID: LMPR02020058
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Metabolomics Workbench ID: 29102
Comparative Analysis with Other Vitamin E Forms
Structural and Functional Differences
The structural uniqueness of didesmethyl tocotrienol sets it apart from other members of the vitamin E family. While all tocotrienols share an unsaturated isoprenoid side chain with three double bonds, didesmethyl tocotrienol differs in the complete absence of methyl groups on its chromanol ring .
This structural distinction may influence:
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Antioxidant capacity
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Tissue distribution
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Binding to target proteins
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Metabolism and elimination
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Interaction with cellular membranes
Bioavailability and Transport
Tocotrienols generally exhibit different bioavailability patterns compared to tocopherols. Recent studies have shown that tocotrienols may reach their target destinations through alternative pathways despite lower affinity for α-tocopherol transfer protein . Tocotrienols have been detected in HDL particles and adipose tissues after oral consumption, suggesting effective transport mechanisms .
Table 2: Comparative Properties of Tocotrienol Forms
Property | Didesmethyl Tocotrienol | Alpha-Tocotrienol | Gamma-Tocotrienol | Delta-Tocotrienol |
---|---|---|---|---|
Methyl Groups | None | Positions 5,7,8 | Positions 7,8 | Position 8 only |
Relative Abundance in Rice Bran | Low | Moderate | High | Moderate |
Primary Natural Sources | Rice bran oil | Palm oil, rice bran oil | Palm oil, rice bran oil | Rice bran oil |
Cellular Uptake | Not specifically studied | High | Very high | Highest |
Antioxidant Potency | Not specifically studied | High | Higher | Highest |
Research Challenges and Future Directions
Current Limitations in Research
Despite the growing interest in tocotrienols, research specifically focusing on didesmethyl tocotrienol remains limited. Several factors contribute to this research gap:
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Low natural abundance, making isolation challenging
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Limited commercial availability of pure compounds for research
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Analytical difficulties in distinguishing between different tocotrienol forms
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Predominant focus on more abundant tocotrienol homologs (α-, γ-, and δ-forms)
Emerging Research Opportunities
The unique structure of didesmethyl tocotrienol presents several intriguing research opportunities:
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Structure-activity relationship studies to understand how the absence of methyl groups affects biological activity
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Comparative bioavailability and pharmacokinetic studies with other tocotrienols
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Investigation of potential synergistic effects when combined with other vitamin E forms
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Development of synthetic or semi-synthetic methods to produce didesmethyl tocotrienol for research purposes
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